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The following tables summarize the key structural, mechanical, and thermodynamic properties of NisY and

other binary Ni-Y compounds as reported in a first-principles study [1].

Table 1: Calculated Structural and Mechanical Properties of Binary Ni-Y Compounds [1]

ST Formation Enthalpy Bulk Modulus, Shear Modulus, Young's Modulus,
(kJ/mol-atom) B (GPa) G (GPa) E (GPa)

NisY - 181.71 79.75 208.70

Ni17Y2 - 175.66 72.30 188.74

NizY2 - 144.30 49.12 130.16

NisY - 121.65 40.38 107.50

Ni2Y - 108.56 35.19 93.38

NiY -0.49 95.30 30.81 81.83

Ni2Ys - 84.56 26.74 71.25

NiYs3 - 62.71 17.23 46.31
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Table 2: Key Findings from the First-Principles Study on Ni-Y Compounds [1]

Category Finding / Property

Most Stable NiY has the lowest formation enthalpy, indicating the highest thermodynamic stability
Phase among the compounds studied.

Mechanical NisY exhibits the largest bulk modulus, shear modulus, and Young's modulus,
Properties suggesting it is the stiffest and most resistant to deformation.

Stability All calculated Ni-Y compounds, including NisY, were found to be dynamically stable

(as confirmed by phonon dispersion calculations) and mechanically stable.

Governing The electronic density of states and the nature of the chemical bonding between Ni
Factors and Y atoms are identified as key factors determining the mechanical and
thermodynamic properties.

Computational Methodology Overview

The data presented above was obtained through first-principles calculations based on Density Functional
Theory (DFT). Below is a workflow diagram of the general methodology, followed by a breakdown of the

key components as described in the search results [1] [2].
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Figure 1: A high-level workflow for first-principles calculation of material properties.

The specific computational procedures and parameters used in such studies generally include the following

key aspects:

e Total Energy Calculations: The foundation of the study, performed using DFT within a software
package like ABINIT [2]. The goal is to solve the quantum mechanical equations for the system to find
its ground-state energy and electron density.

¢ Geometry Optimization: The atomic positions and unit cell parameters of the crystal structure are
allowed to relax iteratively using algorithms until the forces on all atoms are minimized, finding the
most stable configuration [2].

¢ Elastic Constant Calculation: The second-order elastic constants are typically calculated using
Density Functional Perturbation Theory. These constants are the foundation for deriving the
mechanical moduli [1] [2].

¢ Stability Validation:

o Mechanical Stability: Assessed by checking the Born-Huang criteria (positive definiteness of
the stiffness tensor) [2].

o Dynamic Stability: Confirmed by calculating the phonon dispersion spectra; the absence of
imaginary frequencies (negative values) indicates dynamic stability [1] [2].

¢ Key Parameters: Typical settings involve the use of the PBEsol exchange-correlation functional
(considered well-suited for solids), Projector Augmented-Wave (PAW) pseudopotentials, a plane-
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wave energy cutoff, and a k-point grid for Brillouin zone sampling [2].

Conclusion

In summary, while experimental protocols for NisY were not located, the available computational data
reveals that the NisY compound in the P6/mmm space group is a mechanically robust and stable phase. Its
high bulk, shear, and Young's moduli distinguish it from other compounds in the Ni-Y system. The properties
are governed by the electronic structure and Ni-Y bonding, which can be reliably investigated using

standardized first-principles DFT methodologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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